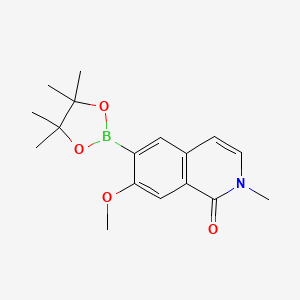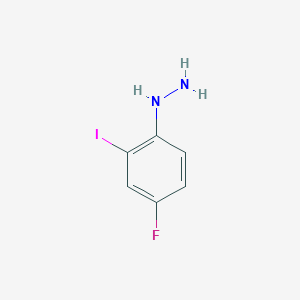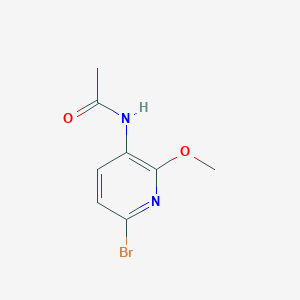
Methyl 5-chloro-6-cyclopropylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-6-cyclopropylpicolinate is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a cyclopropyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-6-cyclopropylpicolinate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-pentanone with cyclopropyl cyanide in the presence of a base, followed by esterification with methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Methyl 5-chloro-6-cyclopropylpicolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-chloro-6-cyclopropylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 5-chloro-6-cyclopropylpicolinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Methyl 5-chloropicolinate: Similar structure but lacks the cyclopropyl group.
Methyl 6-cyclopropylpicolinate: Similar structure but lacks the chlorine atom.
Methyl 5-bromo-6-cyclopropylpicolinate: Similar structure with a bromine atom instead of chlorine.
Uniqueness: Methyl 5-chloro-6-cyclopropylpicolinate is unique due to the presence of both the chlorine atom and the cyclopropyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H10ClNO2 |
|---|---|
分子量 |
211.64 g/mol |
IUPAC名 |
methyl 5-chloro-6-cyclopropylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)8-5-4-7(11)9(12-8)6-2-3-6/h4-6H,2-3H2,1H3 |
InChIキー |
UJZKZYYNMWSZTR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=C(C=C1)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
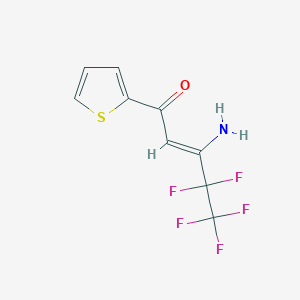
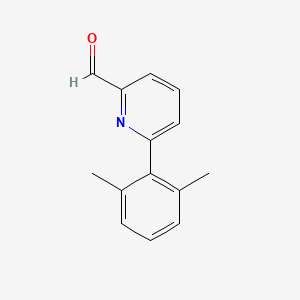
![Diethyl 4-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13917672.png)
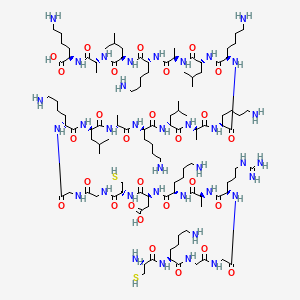
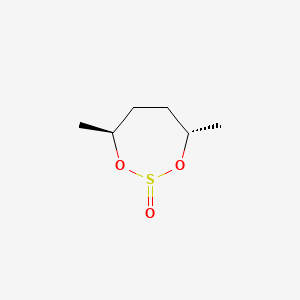

![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)
